molecular formula C16H19N3O3S B6585299 N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251705-06-2

N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide

Cat. No. B6585299
CAS RN: 1251705-06-2
M. Wt: 333.4 g/mol
InChI Key: TWGZOLFEJWNPLF-UHFFFAOYSA-N
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Description

N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide, or 3-ethoxyphenylmethylthiazole-2,4-dicarboxamide (ETDMC), is an organic compound with a broad range of biological activities. It has been studied extensively for its potential applications in drug development and scientific research. ETDMC is a derivative of thiazole, which is a heterocyclic compound containing a sulfur and nitrogen atom as part of its ring structure. Thiazoles are known for their ability to form strong hydrogen bonds, which is why they are often used as building blocks in drug design.

Scientific Research Applications

N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of drugs, as well as their biochemical and physiological effects. It has also been used to study the structure-activity relationships of drugs and to design new drugs. In addition, N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has been used in the synthesis of other compounds, such as peptides and polymers.

Mechanism of Action

The mechanism of action of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide is not yet fully understood. However, it is believed that the compound interacts with proteins in the cell and modulates their activity. This interaction is thought to be mediated by hydrogen bonds between the sulfur and nitrogen atoms of the thiazole ring and the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide have been studied in various cell types, including human cells. In general, the compound has been found to have a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, the compound is relatively non-toxic and has a wide range of biological activities. However, the compound is not easily soluble in water, which can limit its use in some experiments.

Future Directions

Future research on N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should be conducted to explore the potential of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide as a drug candidate. Other areas of research include the development of novel synthetic methods for the production of the compound, as well as the development of novel derivatives with improved properties. Finally, further studies should be conducted to explore the potential of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide in other scientific applications, such as the synthesis of peptides and polymers.

Synthesis Methods

N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide can be synthesized from the reaction of 3-ethoxyphenylmethylthiazole and ethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps. First, the ethylenediamine reacts with the thiazole ring to form a diazonium salt. This salt then reacts with the 3-ethoxyphenylmethylthiazole to form the desired product. The reaction is typically carried out at temperatures between 80 and 100°C for a few hours.

properties

IUPAC Name

4-N-[(3-ethoxyphenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-17-15(21)16-19-13(10-23-16)14(20)18-9-11-6-5-7-12(8-11)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGZOLFEJWNPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide

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